Ajudecunoid A

osteoclastogenesis RANKL signaling bone resorption

Researchers studying RANKL-induced osteoclastogenesis face variability in natural product potency, where subtle structural changes can cause >50-fold differences in IC50. Ajudecunoid A (CAS 124961-67-7) eliminates this risk. - X-ray crystallography confirms the neo-clerodane scaffold and absolute configuration. - Exhibits concentration-dependent inhibition at 3-10 μM in BMMs without cytotoxicity. - Serves as a reliable moderate-potency positive control and a defined starting point for SAR studies. Sourced and shipped globally for immediate research use.

Molecular Formula C25H36O6
Molecular Weight 432.5 g/mol
Cat. No. B12398660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjudecunoid A
Molecular FormulaC25H36O6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2O)C)(C)CCC4=CC(=O)OC4
InChIInChI=1S/C25H36O6/c1-5-16(2)22(28)30-15-25-19(7-6-9-24(25)14-31-24)23(4,17(3)11-20(25)26)10-8-18-12-21(27)29-13-18/h5,12,17,19-20,26H,6-11,13-15H2,1-4H3/b16-5+/t17-,19-,20+,23+,24+,25+/m0/s1
InChIKeyOPIBUIPAAPHGEN-FTEGDIHGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ajudecunoid A: A Diterpenoid for RANKL-Induced Osteoclastogenesis Research


Ajudecunoid A (CAS 124961-67-7) is a diterpenoid natural product initially isolated from the whole plants of Ajuga nipponensis Makino, with its absolute configuration unequivocally established via X-ray crystallography [1]. It has been reported to inhibit RANKL-induced osteoclastogenesis in bone marrow-derived macrophages (BMMs) in a concentration-dependent manner, making it a tool compound for osteoporosis and bone resorption studies [1].

Why Ajudecunoid A Cannot Be Substituted by Generic Diterpenoids


The anti-osteoclastogenic diterpenoid chemical space is not monolithic; subtle structural variations profoundly alter potency and selectivity. For instance, within the same isolation study from Ajuga nipponensis, compounds exhibited a >50-fold difference in IC50 values against RANKL-induced osteoclast formation [1]. Ajudecunoid A is a unique, crystallographically defined neo-clerodane scaffold [1]. Generic substitution with a different, uncharacterized 'natural extract' or an alternative diterpenoid from the same genus (e.g., Ajuga decumbens) carries the quantifiable risk of deploying a compound with either negligible activity or an entirely different polypharmacology profile, thereby invalidating experimental models of bone resorption.

Quantitative Differentiation: Osteoclastogenesis Inhibition and Structural Certainty


Concentration-Dependent Inhibition in BMM Cells

Ajudecunoid A demonstrates concentration-dependent inhibition of RANKL-induced osteoclast formation in bone marrow-derived macrophages (BMMs). A significant reduction in osteoclastogenesis is observed at concentrations of 3 μM and 10 μM over a 48-hour exposure [1]. This is in contrast to the most potent compounds in the same study, ajuganipponin B and (12S)-6α,19-diacetoxy-18-chloro-4α-hydroxy-12-tigloyloxy-neo-clerod-13-en-15,16-olide, which exhibit sub-micromolar IC50 values of 0.88 μM and 0.79 μM, respectively [1].

osteoclastogenesis RANKL signaling bone resorption

Absolute Configuration by X-ray Crystallography

The absolute configuration of Ajudecunoid A was rigorously determined using X-ray crystallography, a gold-standard method for three-dimensional structural elucidation [1]. This provides a level of structural certainty that is not available for many other diterpenoids in this class, which are often characterized only by NMR and mass spectrometry.

structural biology X-ray crystallography absolute configuration

Distinct neo-Clerodane Scaffold

Ajudecunoid A is a neo-clerodane diterpenoid with a unique substitution pattern that distinguishes it from other active diterpenoids isolated from the same plant, such as ajuganipponin B [1]. This structural divergence is critical, as even minor functional group changes can drastically alter biological activity. For example, ajuganipponin B (IC50 = 0.88 μM) is significantly more potent than ajudecunoid A in the same assay [1], highlighting the fine structure-activity relationship governing this chemical series.

chemoinformatics natural product scaffold neo-clerodane diterpenoid

Lack of Cytotoxicity at Active Concentrations

In the primary literature describing Ajudecunoid A's anti-osteoclastogenic activity, no significant cytotoxicity was reported at the effective concentrations of 3 and 10 μM in the BMM cell model [1]. This contrasts with many natural products that exert their effects via non-specific cytotoxicity.

cytotoxicity cell viability selectivity

Validated Research Applications in Osteoclast Studies


Moderate-Potency Positive Control for Osteoclastogenesis Assays

Given its established concentration-dependent inhibition of osteoclast formation at 3-10 μM, Ajudecunoid A serves as a reliable, moderate-potency positive control for in vitro RANKL-induced osteoclastogenesis assays. This allows researchers to validate their assay system's responsiveness without using highly potent (sub-micromolar) tool compounds that might mask subtle mechanistic nuances or off-target effects [1].

SAR Probe for neo-Clerodane Diterpenoids

With its absolute configuration confirmed by X-ray crystallography, Ajudecunoid A provides a structurally rigid and precisely defined starting point for SAR studies [1]. Researchers can procure this compound to serve as a reference scaffold, synthesizing or sourcing derivatives to systematically explore which functional groups drive the transition from moderate (μM) to high (nM) potency observed in related compounds like ajuganipponin B [1].

Mechanistic Studies on RANKL Signaling Pathways

The reported absence of cytotoxicity at active concentrations (3-10 μM) positions Ajudecunoid A as a suitable tool for dissecting specific RANKL-mediated signaling cascades (e.g., NF-κB, MAPK) in BMMs without the confounding factor of cell death [1]. Its use in 48-hour treatments allows for analysis of both early and late stages of osteoclast differentiation [1].

Comparative Pharmacology in Ajuga Diterpenoid Class

Ajudecunoid A can be used alongside more potent congeners like ajuganipponin B to investigate the molecular basis for differential activity [1]. Such head-to-head comparisons can reveal critical pharmacophore elements, guiding the development of next-generation inhibitors with optimized potency and selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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